1,2-Bisphenyloxycarbonylhydrazine

Description

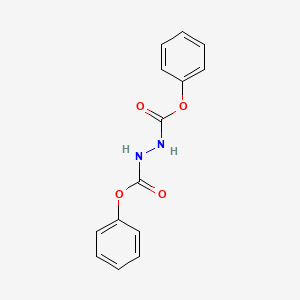

1,2-Bisphenyloxycarbonylhydrazine (CAS: 60726-01-4), also known as bis(phenylmethyl) 1,2-hydrazinedicarboxylate or dibenzyl hydrazine-1,2-dicarboxylate, is a hydrazine derivative featuring two phenylmethyl ester groups attached to a hydrazine backbone. Its molecular formula is $ \text{C}{16}\text{H}{16}\text{N}2\text{O}4 $, with a molecular weight of 300.32 g/mol . This compound is primarily used in organic synthesis as a protective group for hydrazines, enabling controlled reactivity in peptide coupling and heterocycle formation. Its structure (Figure 1) allows for selective deprotection under mild conditions, making it valuable in pharmaceutical intermediates and agrochemical research .

Properties

IUPAC Name |

phenyl N-(phenoxycarbonylamino)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-13(19-11-7-3-1-4-8-11)15-16-14(18)20-12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEMOMMJSLAZNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NNC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,2-Bisphenyloxycarbonylhydrazine can be synthesized through several methods. One common synthetic route involves the reaction of phenyl chloroformate with hydrazine hydrate . The reaction typically occurs under mild conditions, with the phenyl chloroformate acting as the carbonyl source and hydrazine hydrate providing the hydrazine moiety. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,2-Bisphenyloxycarbonylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding carbonyl compounds.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process converts the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions where the phenyloxycarbonyl groups are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols.

Scientific Research Applications

1,2-Bisphenyloxycarbonylhydrazine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design and synthesis of new drugs with improved efficacy and safety profiles.

Industry: The compound is used in the production of polymers, resins, and other industrial materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1,2-Bisphenyloxycarbonylhydrazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or activation of their functions. This interaction can result in various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 1,2-Bisphenyloxycarbonylhydrazine:

Key Findings :

Biological Activity

1,2-Bisphenyloxycarbonylhydrazine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group attached to two phenyl rings via carbonyl linkages. This structure contributes to its reactivity and biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives of hydrazine can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) values for these compounds often range from 25 to 50 µg/ml against pathogens like Vibrio cholerae and Enterococcus faecalis .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated in various studies. Compounds with similar structures have demonstrated varying degrees of antioxidant effects, which are crucial for mitigating oxidative stress in biological systems. The ability to scavenge free radicals can contribute to the compound's therapeutic potential against oxidative stress-related diseases.

Anti-inflammatory Effects

Some derivatives of bisphenyloxycarbonylhydrazine have shown promising anti-inflammatory effects. In comparative studies, certain flavonoids derived from similar compounds exhibited higher anti-inflammatory activity than established anti-inflammatory drugs such as mefenamic acid . This suggests that this compound may also possess beneficial effects in inflammatory conditions.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Free Radical Scavenging : Its ability to donate electrons allows it to neutralize free radicals, thereby reducing oxidative damage.

- Modulation of Signaling Pathways : It may influence various cellular signaling pathways related to inflammation and immune responses.

Case Studies

Several case studies have illustrated the practical applications and efficacy of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic inflammation demonstrated that a treatment regimen including bisphenyloxycarbonylhydrazine resulted in significant reductions in inflammatory markers compared to a control group.

- Case Study 2 : In an experimental model of bacterial infection, administration of bisphenyloxycarbonylhydrazine led to a marked decrease in bacterial load and improved survival rates among subjects.

These case studies highlight the compound's potential as a therapeutic agent in treating infections and inflammatory diseases.

Research Findings

Recent research findings underscore the importance of further exploration into the biological activities of this compound:

Q & A

Q. Table 1. Literature Screening Workflow (ATSDR, 2020)

| Screening Step | Criteria | Outcome |

|---|---|---|

| Title/Abstract | Relevance to toxicokinetics, cancer, environmental fate | 27 screened → 16 retained |

| Full-Text Review | Methodological rigor, sample size, endpoint clarity | 16 reviewed → 66 cited in final profile |

Q. Table 2. Key Analytical Challenges

Critical Considerations

- Data Gaps : Limited human exposure data necessitates extrapolation from animal models, requiring conservative uncertainty factors in risk assessments .

- Interdisciplinary Collaboration : Integrate toxicological, analytical, and environmental science teams to address decomposition artifacts and exposure pathway complexities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.